molecular formula C16H12FNO3S B2454940 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate CAS No. 946238-36-4

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Cat. No.: B2454940
CAS No.: 946238-36-4
M. Wt: 317.33
InChI Key: CIZHZKXWDQTZCV-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is a novel synthetic chemical compound offered for research and development purposes. This molecule features a 5-(thiophen-2-yl)isoxazole core, a scaffold recognized in medicinal chemistry for its potential biological activity. Recent scientific investigations into structurally similar 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole compounds have demonstrated significant potential as anti-breast cancer agents . These analogues function by inhibiting estrogen receptor alpha (ERα), a nuclear hormone receptor critical in gene regulation and a well-validated target in oncology, particularly for ER-positive breast cancers which account for 70-75% of cases . The hybrid structure of this compound, incorporating both isoxazole and thiophene heterocycles, is designed to enhance interactions with biological targets. The isoxazole ring is an electron-rich, stable pharmacophore present in several FDA-approved drugs, while the thiophene ring contributes favorable lipophilicity and electronic properties, potentially improving bioavailability and metabolic stability . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying new mechanisms of action in cancer biology and other disease areas. The presence of the acet ester group offers a handle for further chemical modifications. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZHZKXWDQTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the fluorophenyl acetate moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Isoxazole derivatives can be synthesized via [2+3] cycloaddition reactions of nitrile oxides with olefins .

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with various enzymes and receptors, modulating their activity. The fluorophenyl acetate moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is unique due to its combination of a thiophene ring, an isoxazole ring, and a fluorophenyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is a member of the isoxazole family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14FNO3SC_{16}H_{14}FNO_3S. The presence of both isoxazole and thiophene moieties contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that compounds containing isoxazole and thiophene structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Several studies have highlighted the potential anticancer effects of isoxazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines, exhibiting IC50 values ranging from 0.20 to 48.0 µM .
  • Anti-inflammatory Effects : Isoxazole derivatives have also been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many isoxazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Apoptosis Induction : Compounds similar to this one have been shown to promote programmed cell death in cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
  • Intercalation with DNA : Some studies suggest that these compounds can intercalate within DNA strands, potentially disrupting replication and transcription processes .

Case Studies

Several case studies provide insight into the biological efficacy of related compounds:

  • Antibacterial Activity : A study on a series of thiophene-containing isoxazoles revealed that certain derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
  • Anticancer Evaluation : In vitro experiments demonstrated that a derivative with a similar structure significantly inhibited the growth of human cancer cell lines (MCF7 and HCT116), with reported IC50 values around 5 µM .
  • Inflammation Studies : Research on related compounds indicated a reduction in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Data Summary

PropertyValue/Observation
Molecular FormulaC16H14FNO3SC_{16}H_{14}FNO_3S
Antibacterial MICAs low as 0.5 µg/mL
Anticancer IC50Ranges from 0.20 to 48.0 µM
Apoptosis InductionCytochrome c release observed
Enzyme InhibitionDNA gyrase and topoisomerase IV inhibitors

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